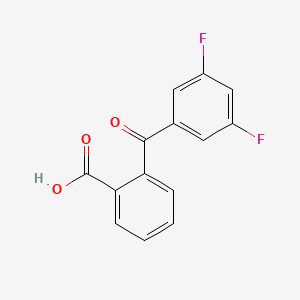

2-(3,5-Difluorobenzoyl)benzoic acid

Description

2-(3,5-Difluorobenzoyl)benzoic acid is a fluorinated aromatic compound comprising a benzoic acid moiety linked to a 3,5-difluorobenzoyl group. The fluorine substituents at the 3 and 5 positions of the benzoyl ring enhance its electron-withdrawing properties, influencing its binding affinity to biological targets such as receptors and enzymes .

Properties

IUPAC Name |

2-(3,5-difluorobenzoyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F2O3/c15-9-5-8(6-10(16)7-9)13(17)11-3-1-2-4-12(11)14(18)19/h1-7H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBINAJOLHPXTEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC(=C2)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluorobenzoyl)benzoic acid typically involves the reaction of 3,5-difluorobenzoic acid with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) in a solvent like dichloromethane (CH2Cl2) at low temperatures . The reaction proceeds through an electrophilic aromatic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of automated systems and advanced purification techniques like crystallization and chromatography ensures the efficient production of the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluorobenzoyl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) or other strong bases in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Chemistry

2-(3,5-Difluorobenzoyl)benzoic acid serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions such as:

- Oxidation : Conversion to carboxylic acids using potassium permanganate.

- Reduction : Formation of alcohols through lithium aluminum hydride.

- Substitution : Nucleophilic substitution reactions at fluorine atoms lead to diverse derivatives.

Biology

In biological research, this compound is utilized to study enzyme inhibition and protein-ligand interactions. The presence of fluorine enhances its lipophilicity, facilitating interactions with biological targets.

- Key Mechanisms :

- Inhibition of enzymatic activity related to inflammation.

- Modulation of protein interactions involved in cellular signaling pathways.

Biological Activities Overview

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits production of pro-inflammatory cytokines | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antiproliferative | Reduces proliferation in cancer cell lines |

Case Study 1: Anti-inflammatory Effects

A study demonstrated that this compound significantly reduced pro-inflammatory cytokine production in human fibroblast cultures. The results indicated a dose-dependent response, suggesting its potential therapeutic application in treating inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties revealed that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. These findings suggest its potential as a novel antimicrobial agent.

Industrial Applications

In industrial contexts, this compound is used in the production of specialty chemicals and materials with specific properties. Its unique chemical structure allows for tailored applications in various formulations.

Mechanism of Action

The mechanism of action of 2-(3,5-Difluorobenzoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules. This results in the modulation of biological pathways and the inhibition of specific enzymatic activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Binding Affinity

Key structural analogs differ in substituents on the benzoyl ring, impacting their binding energetics and receptor interactions.

Key Findings :

- Methyl and methoxy substituents at the 4-position lower ΔGbinding (indicating stronger binding) compared to unsubstituted 2-benzoylbenzoic acid .

- The 3,5-difluoro substitution pattern in the target compound may reduce binding affinity relative to methoxy analogs but improves metabolic stability due to fluorine’s electronegativity and resistance to oxidation .

Transthyretin (TTR) Stabilization

- Iododiflunisal (IDIF) and 2-[(3,5-difluorophenyl)amino]benzoic acid stabilize TTR by binding to its thyroxine (T4) channel, preventing amyloid aggregation. While this compound shares fluorinated aromatic features, its benzoic acid group may enable distinct binding modes compared to IDIF’s salicylate backbone .

- TTR Stabilization Mechanism: Fluorine atoms in 3,5 positions enhance hydrophobic interactions with TTR’s binding pocket, but the absence of an amino group (cf. 2-[(3,5-difluorophenyl)amino]benzoic acid) may limit hydrogen bonding .

Enzyme Inhibition

Pharmacological and Industrial Relevance

- Pesticides : Difluorobenzoyl derivatives like 1-(3,5-Dichloro-2,4-difluorophenyl)-3-(2,6-difluorobenzoyl)-urea (teflubenzuron) leverage fluorine’s stability for prolonged insecticidal activity, though their structures diverge significantly from the target compound .

- Reference Standards : Analogs such as 3,5-difluorobenzoic acid (CAS 455-40-3) serve as precursors or purity standards but lack the bifunctional benzoic acid-benzoyl architecture .

Biological Activity

2-(3,5-Difluorobenzoyl)benzoic acid is a fluorinated benzoic acid derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of two fluorine atoms on the aromatic ring, which can significantly influence its chemical reactivity and biological interactions. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The fluorine substituents enhance the compound's lipophilicity and alter its electronic properties, facilitating interactions with proteins and enzymes involved in biological pathways.

Key Mechanisms:

- Inhibition of Enzymatic Activity: Preliminary studies suggest that this compound may inhibit specific enzymes related to inflammatory processes.

- Modulation of Protein Interactions: The compound may affect protein-protein interactions crucial for cellular signaling pathways.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Anti-inflammatory Activity:

- Antimicrobial Properties:

- Antiproliferative Effects:

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits inflammatory mediators | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antiproliferative | Reduces proliferation in cancer cell lines |

Case Study: Anti-inflammatory Effects

A study investigating the anti-inflammatory effects of fluorinated benzoic acids found that compounds similar to this compound significantly reduced the production of pro-inflammatory cytokines in human fibroblast cultures. The results indicated a dose-dependent response, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial properties of various benzoic acid derivatives, including this compound. Results showed that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a novel antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.